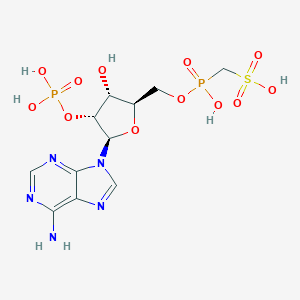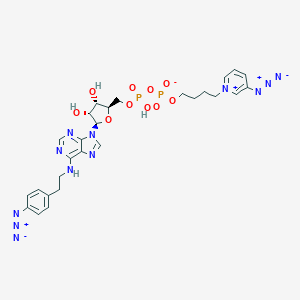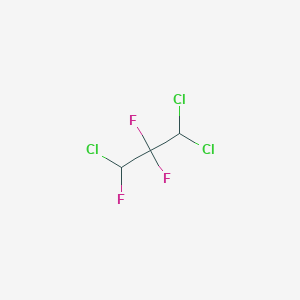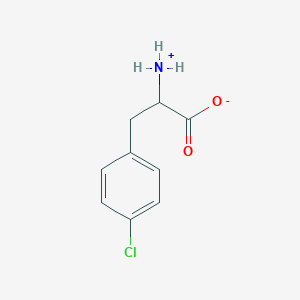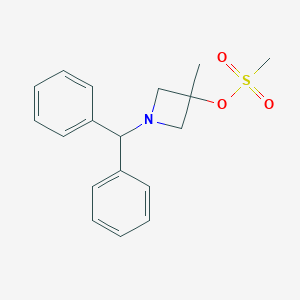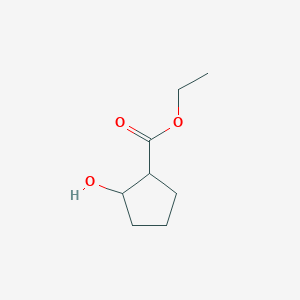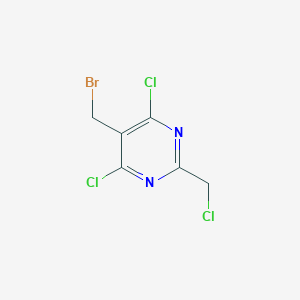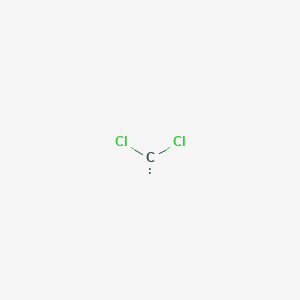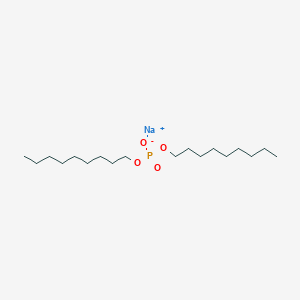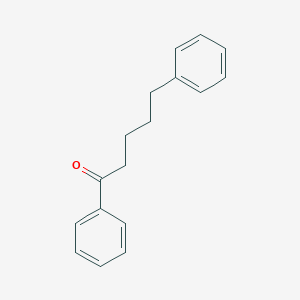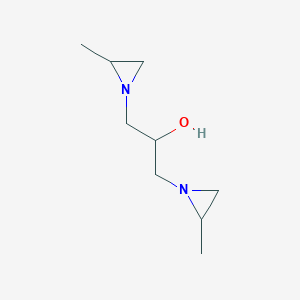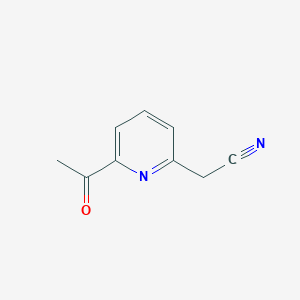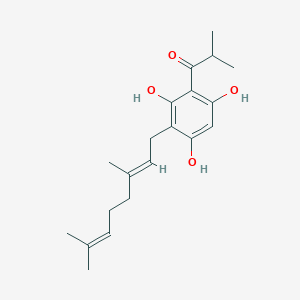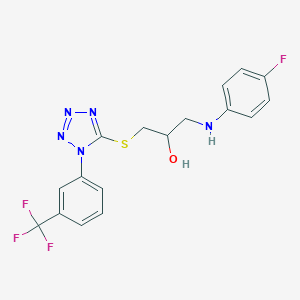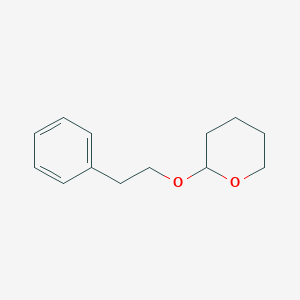
Tetrahydro-2-(2-phenylethoxy)-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-2-(2-phenylethoxy)-2H-pyran, also known as TPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research fields. TPEP is a pyran derivative that possesses unique chemical properties, making it an attractive candidate for scientific research.
Mecanismo De Acción
The mechanism of action of Tetrahydro-2-(2-phenylethoxy)-2H-pyran is not fully understood, but it is believed to act as a Lewis acid catalyst, facilitating various chemical reactions. Tetrahydro-2-(2-phenylethoxy)-2H-pyran has also been shown to possess antioxidant properties, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
Tetrahydro-2-(2-phenylethoxy)-2H-pyran has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Tetrahydro-2-(2-phenylethoxy)-2H-pyran can inhibit the growth of cancer cells, suggesting its potential as an anticancer agent. Tetrahydro-2-(2-phenylethoxy)-2H-pyran has also been shown to possess neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrahydro-2-(2-phenylethoxy)-2H-pyran possesses several advantages as a research tool, including its high purity and ease of synthesis. However, Tetrahydro-2-(2-phenylethoxy)-2H-pyran also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on Tetrahydro-2-(2-phenylethoxy)-2H-pyran. One area of interest is the development of new synthetic methods for Tetrahydro-2-(2-phenylethoxy)-2H-pyran that are more efficient and environmentally friendly. Additionally, there is a need for further studies on the mechanism of action of Tetrahydro-2-(2-phenylethoxy)-2H-pyran and its potential applications in various research fields, including medicine and materials science.
Métodos De Síntesis
Tetrahydro-2-(2-phenylethoxy)-2H-pyran can be synthesized using a variety of methods, including the reaction of 2-phenylethanol with tetrahydro-2-furanone in the presence of a strong acid catalyst. Another method involves the reaction of 2-phenylethanol with 2,3-epoxybutane in the presence of a Lewis acid catalyst. Both methods produce Tetrahydro-2-(2-phenylethoxy)-2H-pyran in good yields and high purity.
Aplicaciones Científicas De Investigación
Tetrahydro-2-(2-phenylethoxy)-2H-pyran has been extensively studied for its potential use in various scientific research fields. One of the most promising applications of Tetrahydro-2-(2-phenylethoxy)-2H-pyran is in the field of organic synthesis. Tetrahydro-2-(2-phenylethoxy)-2H-pyran can be used as a reagent in the synthesis of various organic compounds, including pyridine derivatives and amino acids.
Propiedades
Número CAS |
1927-61-3 |
|---|---|
Nombre del producto |
Tetrahydro-2-(2-phenylethoxy)-2H-pyran |
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-(2-phenylethoxy)oxane |
InChI |
InChI=1S/C13H18O2/c1-2-6-12(7-3-1)9-11-15-13-8-4-5-10-14-13/h1-3,6-7,13H,4-5,8-11H2 |
Clave InChI |
YTSCAWRTSJUGJL-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCC2=CC=CC=C2 |
SMILES canónico |
C1CCOC(C1)OCCC2=CC=CC=C2 |
Otros números CAS |
1927-61-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



